N-(2,2-Diethoxyethyl)propan-1-amine
Description
N-(2,2-Diethoxyethyl)propan-1-amine (C₉H₂₁NO₂, MW 191.27) is a primary amine featuring a diethoxyethyl substituent. This compound is frequently utilized as a synthetic intermediate due to its hydrophilic ethoxy groups, which enhance solubility in polar solvents like methanol and dimethyl sulfoxide (DMSO) . Its synthesis typically involves reductive amination or condensation reactions, as evidenced by protocols using NaBH₄ reduction or organocatalytic methods .
Properties
CAS No. |
81962-40-5 |
|---|---|
Molecular Formula |
C9H21NO2 |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
N-(2,2-diethoxyethyl)propan-1-amine |
InChI |
InChI=1S/C9H21NO2/c1-4-7-10-8-9(11-5-2)12-6-3/h9-10H,4-8H2,1-3H3 |
InChI Key |
WPKBVFTTZKQREB-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC(OCC)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on Reactivity and Physicochemical Properties
Primary vs. Tertiary Amines
- N-(cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine (C₂₀H₂₇N, MW 281.44): A secondary amine with bulky cyclohexyl and naphthyl groups. The steric hindrance reduces nucleophilicity compared to the primary amine in the target compound, making it less reactive in SN2 reactions but more stable in acidic conditions. Synthesized via reductive amination with 58% yield and high enantiomeric purity (99% ee) .
- N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine (C₁₅H₁₉NO, MW 229.32): A tertiary amine with aromatic substituents. The dimethyl groups decrease basicity (pKa ~9–10 vs. ~10–11 for primary amines), while the naphthyl and thienyl groups introduce π-π stacking interactions, influencing crystallization behavior .
Ether-Containing Analogues
- N-(2-Methoxyethyl)-N-propylamine (C₆H₁₅NO, MW 117.19): Replacing diethoxy with a single methoxy group reduces hydrophilicity (logP ~0.8 vs. ~0.3 for the target compound). This derivative is used in small-molecule drug synthesis due to its compact structure .
- 3-(2-Ethylhexoxy)propan-1-amine, N-acetate (C₁₃H₂₇NO₂, MW 229.36): The long-chain ethylhexoxy group increases lipophilicity (logP ~3.5), making it suitable for lipid-based formulations .
Physicochemical Data Comparison
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